Advanced Peptide Engineering: Physical, Chemical, and Mechanistic Profiling of H-D-Cys(Mmt)-OH
Advanced Peptide Engineering: Physical, Chemical, and Mechanistic Profiling of H-D-Cys(Mmt)-OH
Executive Summary
In the landscape of modern peptide therapeutics, controlling the regioselective formation of disulfide bonds while enhancing proteolytic stability is a paramount challenge. H-D-Cys(Mmt)-OH —a D-enantiomer of cysteine featuring a free N-terminus and a 4-methoxytrityl (Mmt) protected thiol—serves as a highly specialized building block designed to address these hurdles. By leveraging the extreme acid lability of the Mmt group alongside the enzymatic resistance conferred by D-chirality, researchers can execute complex, self-validating on-resin chemistries. This technical guide deconstructs the physical properties, mechanistic cleavage pathways, and validated protocols for utilizing H-D-Cys(Mmt)-OH in advanced drug development.
Molecular Identity & Physicochemical Profile
Unlike its Fmoc-protected counterpart used for internal sequence elongation, H-D-Cys(Mmt)-OH lacks an N- α protecting group. This specific configuration is strategically deployed for N-terminal capping, streamlining synthesis by eliminating the final deprotection step while introducing a protease-resistant D-amino acid.
The physical and computed properties of H-D-Cys(Mmt)-OH dictate its solubility and handling during Solid-Phase Peptide Synthesis (SPPS).
Table 1: Quantitative Physicochemical Data
| Property | Value |
|---|---|
| Chemical Name | (2R)-2-amino-3-[(4-methoxyphenyl)-diphenylmethyl]sulfanylpropanoic acid |
| CAS Number | 926935-33-3 |
| Molecular Formula | C₂₃H₂₃NO₃S |
| Molecular Weight | 393.5 g/mol |
| Exact Mass | 393.1398 Da |
| Topological Polar Surface Area (TPSA) | 97.9 Ų |
| XLogP3 | 1.9 |
| Hydrogen Bond Donors / Acceptors | 2 / 5 |
| Rotatable Bonds | 8 |
Data sourced from [1].
Chemical Reactivity & The Orthogonality Paradigm
The utility of the Mmt protecting group is rooted in its highly tuned acid lability, which is governed by electronic resonance. The presence of a single para-methoxy group on one of the phenyl rings of the trityl system donates electron density into the aromatic system. When exposed to mild acid, the sulfur-carbon bond is cleaved, and the resulting carbocation is heavily stabilized by this resonance network.
Because of this stabilization, Mmt can be cleaved with 1–2% Trifluoroacetic acid (TFA) [2]. This creates a powerful orthogonality paradigm when compared to other thiol protecting groups, allowing for the regioselective pairing of multiple disulfide bonds within a single peptide sequence[3].
Table 2: Orthogonality Matrix for Cysteine Protecting Groups
| Protecting Group | Cleavage Condition | Cleavage Mechanism | Orthogonality Status |
|---|---|---|---|
| Mmt (4-Methoxytrityl) | 1–2% TFA in DCM | S_N1 (Highly stabilized carbocation) | Cleaved; leaves Trt, tBu, and Acm intact[4]. |
| Trt (Trityl) on Cys | 90–95% TFA | S_N1 (Standard carbocation) | Stable under 1% TFA; cleaved during global deprotection[4]. |
| tBu (tert-Butyl) | 95% TFA + Heat / Strong Acids | S_N1 (Poorly stabilized) | Highly stable under Mmt/Trt cleavage conditions. |
| Acm (Acetamidomethyl) | Iodine (I₂) or Palladium | Oxidative / Metal-catalyzed | Completely orthogonal to all TFA concentrations[3]. |
Mechanistic Pathway of Mmt Cleavage
Understanding the reaction mechanism is critical for optimizing yields and preventing side reactions. The cleavage of Mmt is an equilibrium-driven S_N1 process. If the generated Mmt⁺ cation is not permanently removed from the microenvironment, the highly nucleophilic free thiol will simply re-alkylate, drastically reducing deprotection efficiency.
To drive the reaction forward, a scavenger such as Triisopropylsilane (TIS) is introduced. TIS acts as a bulky hydride donor, irreversibly reducing the Mmt⁺ cation into a stable, unreactive triphenylmethane derivative[5].
Mechanistic pathway of acid-catalyzed Mmt cleavage and irreversible hydride quenching.
Experimental Methodology: Self-Validating Deprotection
A hallmark of robust scientific protocols is self-validation. The Mmt⁺ carbocation absorbs strongly at 460–470 nm, visually manifesting as a bright yellow/orange color[2]. This optical property transforms the deprotection protocol into a self-monitoring system: the presence of color confirms active cleavage, while a colorless wash validates complete deprotection.
Protocol: Selective On-Resin Mmt Deprotection & Disulfide Formation
-
Resin Swelling: Suspend the peptide-resin in Dichloromethane (DCM) for 15 minutes. Causality: Expanding the polymer matrix ensures uniform reagent penetration to the sterically hindered core.
-
Acidolytic Cleavage: Apply a cleavage cocktail of 1–2% TFA and 5% TIS in DCM[2]. Agitate for 5 minutes.
-
Colorimetric Validation: Drain the reactor. The solution will be bright yellow/orange. This confirms the generation of the Mmt⁺ cation.
-
Iterative Scavenging: Repeat Step 2 (3 to 5 times). Validation Check: The protocol is strictly complete only when the drained cleavage cocktail remains completely colorless, proving the total depletion of the Mmt group[2].
-
Neutralization: Wash the resin extensively with DCM (3x), followed by N,N-Dimethylformamide (DMF) (3x) to purge residual acid and scavengers.
-
On-Resin Oxidation: With the free thiols exposed, introduce a mild oxidant (e.g., N-Chlorosuccinimide or ambient air in a slightly basic buffer) to force intramolecular disulfide bond formation prior to global cleavage[6].
Workflow for self-validating on-resin Mmt deprotection and disulfide formation.
Strategic Applications in Drug Development
The integration of H-D-Cys(Mmt)-OH is particularly transformative in two distinct therapeutic arenas:
-
Radiopharmaceuticals & Molecular Imaging: Peptides used for targeted radionuclide therapy must survive the highly proteolytic environment of human blood. By capping the N-terminus with a D-Cysteine, the peptide gains profound resistance to aminopeptidases. The selectively deprotected thiol can then be conjugated to bifunctional chelators (e.g., DOTA, NOTA) for radiometal binding.
-
Venom-Derived Therapeutics (Conotoxins): Poly-disulfide peptides, such as conotoxins, require exact regioselective folding to maintain pharmacological activity. Using Mmt in conjunction with Trt and Acm allows chemists to manually direct the pairing of three separate disulfide bridges in a controlled, stepwise manner[3],[7].
References
-
Title: H-D-Cys(Mmt)-OH | C23H23NO3S | CID 25015247 Source: PubChem - National Institutes of Health (NIH) URL: [Link]
-
Title: How To: Measure and Optimize the Removal of MMT Protecting Groups Source: Biotage URL: [Link]
-
Title: Disulfide Rich Peptides - which order should the disulfide bonds be formed? Source: Biotage URL: [Link]
-
Title: Folding-Assisted Peptide Disulfide Formation and Dimerization Source: ACS Chemical Biology URL: [Link]
Sources
- 1. H-D-Cys(Mmt)-OH | C23H23NO3S | CID 25015247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biotage.com [biotage.com]
- 4. peptide.com [peptide.com]
- 5. biotage.com [biotage.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regioselective formation of the three disulfide bonds of a 35-residue insect peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
